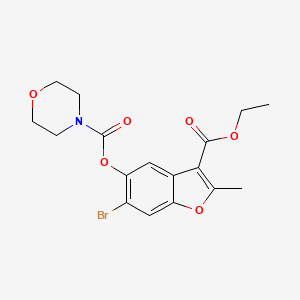
6-Bromo-3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C17H18BrNO6 and its molecular weight is 412.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate is a synthetic organic compound notable for its complex structure, which includes a benzofuran moiety and a morpholine ring. The unique combination of functional groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of bioactive molecules.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features:
- A bromine atom that enhances biological activity.
- An ethoxycarbonyl group that may influence solubility and reactivity.
- A morpholine ring , which is often associated with various pharmacological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The presence of the bromine atom and the specific arrangement of functional groups are critical determinants of these activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-Bromo-5-(5-bromopyrimidin-2-yl)oxy)-2-methylindole | Bromine and indole structure | Anticancer |
| Morpholine derivatives | Various substituents on morpholine | Enzyme inhibition |
| Benzofuran analogs | Different substituents on benzofuran | Antimicrobial |
The mechanism of action for this compound involves interaction with specific biological targets. Studies suggest that the compound may inhibit certain signaling pathways critical for cancer cell proliferation. For instance, similar benzofuran derivatives have been shown to affect the AKT signaling pathway, leading to reduced proliferation of cancer cells (IC50 values as low as 0.1 μM) without affecting normal cells .
Case Studies
- Anticancer Activity : A study on benzofuran derivatives reported that compounds with bromine substitutions demonstrated significant cytotoxicity against leukemia cells (K562 and HL60) with IC50 values indicating strong potential for therapeutic use .
- Enzyme Inhibition : Morpholine-containing compounds have been evaluated for their ability to inhibit various enzymes involved in cancer metabolism. The specific substitution patterns on the morpholine ring were found to enhance inhibitory potency, suggesting that structural modifications can lead to improved biological outcomes .
- Antimicrobial Properties : Research has indicated that certain benzofuran derivatives exhibit antimicrobial activities against various pathogens. The effectiveness is often linked to the presence of halogen atoms and other functional groups that facilitate binding to microbial targets .
特性
IUPAC Name |
(6-bromo-3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO6/c1-3-23-16(20)15-10(2)24-13-9-12(18)14(8-11(13)15)25-17(21)19-4-6-22-7-5-19/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDYVYQOVKYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)N3CCOCC3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














